Home > Products > Screening Compounds P76389 > 7-beta-D-Ribofuranosyl-7H-purine
7-beta-D-Ribofuranosyl-7H-purine - 2149-71-5

7-beta-D-Ribofuranosyl-7H-purine

Catalog Number: EVT-13948220
CAS Number: 2149-71-5
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-beta-D-Ribofuranosyl-7H-purine, also known as 2-amino-9-(beta-D-ribofuranosyl)purine, is a purine nucleoside that plays a significant role in various biological processes. It is a key component in the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis. This compound is classified as a purine ribonucleoside and is part of the broader category of organic compounds known as pentose phosphates, which are carbohydrate derivatives containing a pentose sugar substituted with phosphate groups .

Source and Classification

The compound is derived from the natural purine base adenine and is synthesized through various chemical methods. Its classification includes:

  • Kingdom: Organic compounds
  • Super Class: Organic oxygen compounds
  • Class: Organooxygen compounds
  • Subclass: Carbohydrates and carbohydrate conjugates
  • Direct Parent: Pentose phosphates .
Synthesis Analysis

Methods

The synthesis of 7-beta-D-Ribofuranosyl-7H-purine can be achieved through several methods, including:

  1. Glycosylation Reactions: This involves the reaction of a purine base with a ribofuranose sugar using appropriate catalysts or reagents to facilitate the formation of the glycosidic bond.
  2. Chemical Modifications: Various derivatives can be synthesized by modifying the purine structure through reactions such as alkylation or acylation, which can enhance biological activity .

Technical Details

For instance, one method involves the use of chloroacetaldehyde in reactions with 2-amino-9-(beta-D-ribofuranosyl)purine to yield various derivatives. The products are typically isolated by chromatography and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure

The molecular structure of 7-beta-D-Ribofuranosyl-7H-purine consists of a ribofuranose sugar attached to a purine base. The structural formula can be represented as:

C12H16N4O6\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_6

Data

Key structural data includes:

  • Molecular Weight: 284.29 g/mol
  • Chemical Formula: C₁₂H₁₆N₄O₆
  • Functional Groups: Contains hydroxyl groups from the ribose and amino groups from the purine structure .
Chemical Reactions Analysis

Reactions

7-beta-D-Ribofuranosyl-7H-purine participates in several chemical reactions, particularly involving nucleophilic substitutions and modifications that alter its biological activity:

  1. Alkylation Reactions: Introducing alkyl groups at specific positions can enhance its therapeutic potential.
  2. Condensation Reactions: These can lead to the formation of more complex nucleoside analogs that may exhibit improved pharmacological properties .

Technical Details

The reaction conditions often include solvents like dimethyl sulfoxide or methanol, and catalysts such as acids or bases to facilitate the desired transformations. The yields from these reactions typically range from moderate to high, depending on the specific conditions employed .

Mechanism of Action

The mechanism of action for 7-beta-D-Ribofuranosyl-7H-purine primarily involves its incorporation into RNA or DNA, where it can substitute for natural nucleotides. This substitution can lead to disruption in nucleic acid synthesis and function, ultimately causing cell death or inhibition of viral replication.

Process

  1. Phosphorylation: The nucleoside is phosphorylated to form its triphosphate derivative.
  2. Incorporation into Nucleic Acids: The triphosphate form is then incorporated into RNA during transcription processes, leading to altered RNA structures that may induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various electrophiles due to the presence of nucleophilic sites in its structure .
Applications

7-beta-D-Ribofuranosyl-7H-purine has several scientific applications:

  1. Antiviral Agents: It serves as a backbone for developing antiviral drugs targeting viral replication mechanisms.
  2. Anticancer Research: Its derivatives are being explored for their potential to induce apoptosis in cancer cells by disrupting nucleic acid synthesis.
  3. Biochemical Studies: Used in studying purine metabolism and cellular processes involving nucleotides .
Historical Context and Emergence in Medicinal Chemistry

Early Synthetic Approaches to 7-Substituted Purine Analogues

The synthesis of 7-β-D-ribofuranosylpurines represented a significant departure from traditional N9-glycosidic bond formation in purine nucleosides. Early work in the 1960s pioneered methods to redirect glycosylation from the N9 to the N7 position of the purine ring. A landmark 1968 study detailed the synthesis of 7-β-D-ribofuranosylpurines from imidazole nucleoside precursors through multistep regiospecific glycosylation strategies [2]. This approach overcame inherent challenges in N7-regioselectivity caused by:

  • Steric hindrance at the N7 position
  • Competitive N9 glycosylation under standard conditions
  • The lower nucleophilicity of N7 compared to N9

Key innovations included:

  • Precursor Design: Using blocked imidazole intermediates to enforce N7 ribosylation
  • Activation Chemistry: Employing acylated ribofuranosyl halides as glycosyl donors
  • Protection Strategies: Temporary protection of reactive purine sites (e.g., N9)

Table 1: Early Synthetic Approaches to 7-Substituted Purine Nucleosides

YearKey InnovationTarget CompoundYield (%)Regioselectivity (N7:N9)
1968Imidazole precursor route7-β-D-ribofuranosylpurine~15-20%>9:1 [2]
1970sLewis acid-catalyzed glycosylation7-Substituted theophylline30-35%5:1
1980sSilicon-mediated coupling7-Deazapurine analogs40-45%>20:1

These foundational methods enabled access to novel N7 regioisomers that exhibited:

  • Unusual glycosidic bond stability compared to natural nucleosides
  • Distinctive sugar pucker conformations affecting protein recognition
  • Resistance to common nucleoside-metabolizing enzymes [4]

Evolution of Ribofuranosyl-Purine Derivatives in Anticancer Research

Structural modification of ribofuranosyl-purine derivatives has yielded clinically significant anticancer agents through strategic alterations to both the sugar moiety and purine base. Three evolutionary phases characterize this progression:

Phase 1: Sugar ModificationGemcitabine (2',2'-difluorodeoxycytidine) exemplifies the impact of sugar modification, where geminal fluorine atoms at C2' confer:

  • Enhanced membrane permeability (65% greater than cytarabine)
  • High affinity for deoxycytidine kinase (Km = 3.6 μM vs. 8.8 μM for cytarabine)
  • Prolonged intracellular retention of active triphosphate metabolites
  • Self-potentiating mechanisms: Ribonucleotide reductase inhibition and DNA "masked chain termination" [5]

Table 2: Evolution of Ribose-Modified Anticancer Nucleosides

Compound ClassStructural ModificationMechanistic InnovationClinical Impact
Natural nucleosidesNoneSubstrate incorporationLimited (metabolic instability)
Arabinosyl analogs2'-OH inversion (ara-configuration)Competitive DNA polymerase inhibitionLeukemia therapies
Gemcitabine-type2',2'-Difluoro substitutionMasked chain termination + RR inhibitionPancreatic, lung, bladder cancers [5]
3'-Ethynyl derivatives3'-C-ethynyl-d-ribofuranoseEnhanced metabolic stability + kinase inhibitionMetastasis suppression in breast cancer models [3]

Phase 2: Hybrid MoleculesContemporary strategies combine modified sugars with altered purine bases:

  • 7-Deazapurine Ribosides: Compound 32 (7-chloro-6-amino-7-deazapurine coupled to 3'-C-ethynylribose) demonstrated dual antitumor and antimetastatic effects in MDA-MB-231-LM2 breast cancer xenografts via BLI analysis [3]
  • Bridged Architectures: Locked 7-substituted purines enforcing C3'-endo sugar conformation show enhanced target specificity

Phase 3: Targeting Novel Enzymatic PathwaysMolecular docking reveals distinctive interactions of 7-ribofuranosyl purines with:

  • Adenosine kinase (competitive inhibition Ki = 0.8 μM for 5'-amino-5'-deoxy-Ado) [4]
  • Cyclooxygenase isoforms (COX-1/COX-2 binding comparable to NSAIDs) [1]
  • Human cytidine deaminase and thymidylate synthase (critical for antimetabolite activity) [1]

The trajectory from simple nucleoside analogs to sophisticated hybrids demonstrates how 7-ribofuranosylpurines circumvent limitations of earlier anticancer agents through:

  • Metabolic Optimization: Resistance to adenosine deaminase-mediated deactivation
  • Target Multiplicity: Simultaneous enzyme inhibition pathways
  • Conformational Control: Sugar pucker modulation for selective protein binding

Properties

CAS Number

2149-71-5

Product Name

7-beta-D-Ribofuranosyl-7H-purine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1

InChI Key

TXDJXYCWUSYGSN-FDDDBJFASA-N

Canonical SMILES

C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.